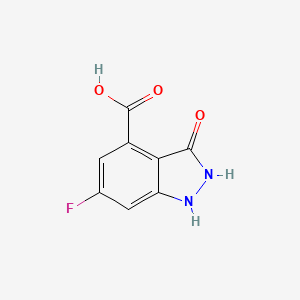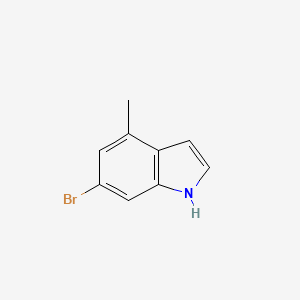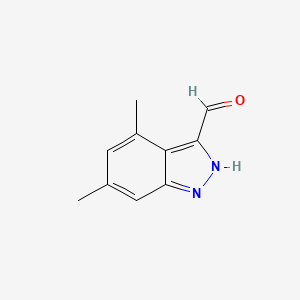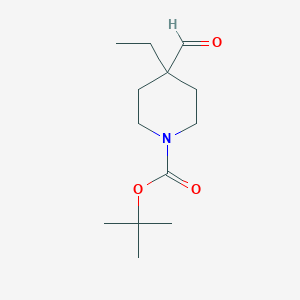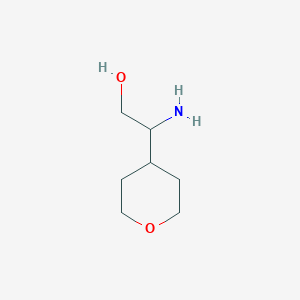
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol is a compound that falls within the broader class of 2-amino-4H-pyran derivatives. These compounds have garnered attention due to their potential antitumor activity and their synthesis through multi-component reactions involving various starting materials such as α, β-unsaturated ketone derivatives, malononitrile, and aldehydes . The interest in these compounds is driven by their structural diversity and biological relevance.
Synthesis Analysis
The synthesis of 2-amino-4H-pyran derivatives has been achieved through various one-pot, multi-component reactions. For instance, a series of novel 2-amino-4H-pyran derivatives were synthesized using DBU as a catalyst and ethanol as a solvent under mild conditions . Another approach utilized 2,2,2-trifluoroethanol as a metal-free and reusable medium for the synthesis of related compounds . L-Proline has also been employed as a catalyst in ethanol under reflux conditions to synthesize 2-amino-tetrahydro-4H-chromenes . Additionally, glycine catalyzed the synthesis of diverse 2-amino pyran annulated heterocycles in aqueous ethanol under refluxed conditions . Diammonium hydrogen phosphate (DAHP) was used as a catalyst in aqueous ethanol at room temperature for the synthesis of 2-amino-3-cyano-4H-pyrans .
Molecular Structure Analysis
The molecular structure of 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol and related derivatives is characterized by the presence of the 4H-pyran ring, which is a six-membered heterocyclic compound containing an oxygen atom. The 2-amino group and additional substituents like cyano groups contribute to the chemical diversity and potential biological activity of these molecules. The structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-amino-4H-pyran derivatives typically include Knoevenagel cyclocondensation and subsequent annulation reactions. These reactions are facilitated by various catalysts and solvents, leading to the formation of multiple carbon-carbon and carbon-heteroatom bonds. The reactions proceed under mild to reflux conditions, often in green or environmentally benign solvents such as ethanol or aqueous ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4H-pyran derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's polarity, solubility, and reactivity. The compounds synthesized in the studies were obtained in excellent yields and their physical constants were determined. The use of green chemistry principles, such as metal-free catalysts and less toxic solvents, is a significant advantage in the synthesis of these compounds, making the process more sustainable and environmentally friendly .
Scientific Research Applications
Synthesis Processes
One significant application of 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives is in the field of chemical synthesis. Researchers have developed various one-pot synthesis methods for creating 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes. For instance, Behbahani (2015) demonstrated a one-pot procedure using L-proline for synthesizing these compounds in good to excellent yields (Behbahani, 2015). Similarly, Brahmachari and Banerjee (2014) developed a multicomponent one-pot synthesis using urea as an organo-catalyst at room temperature (Brahmachari & Banerjee, 2014).
Catalysis and Green Chemistry
The compound's derivatives have been used in green chemistry, emphasizing eco-friendly and sustainable practices. Banerjee et al. (2022) utilized glycine as a metal-free organocatalyst in aqueous ethanol under refluxed conditions for synthesizing structurally diverse 2-amino pyran derivatives (Banerjee et al., 2022). This approach highlights the move towards less toxic solvents and sustainable synthesis processes.
Potential in Drug Development
There's potential for these compounds in the development of new drugs. Wang et al. (2014) synthesized novel 2-amino-4H-pyran derivatives, evaluating their antitumor activity in various human tumor cell lines (Wang et al., 2014). This indicates potential applications in medicinal chemistry, particularly in cancer treatment.
Multicomponent Reaction Platforms
These derivatives also serve as key components in multicomponent reaction platforms. Vereshchagin et al. (2015) found a new multicomponent reaction (MCR) for forming 2-amino-4H-chromenes, highlighting the compound's role in facilitating complex chemical transformations (Vereshchagin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(oxan-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJUNYXOESDYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

